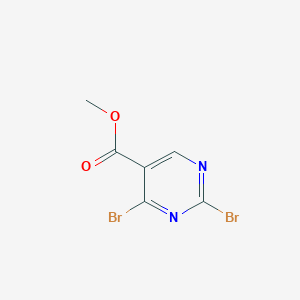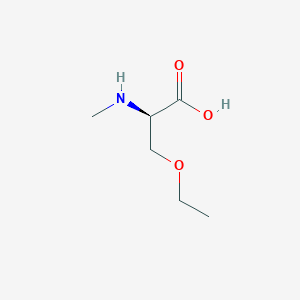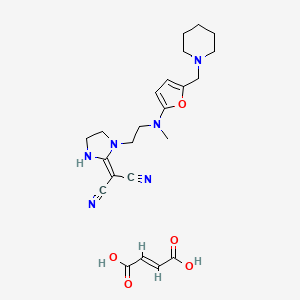
2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a piperidine moiety, and an imidazolidine core, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine moiety is typically introduced via nucleophilic substitution reactions.
The imidazolidine core is formed through the condensation of an amine with a carbonyl compound, followed by cyclization. The final step involves the coupling of the furan and piperidine intermediates with the imidazolidine core, followed by the addition of malononitrile and fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazolidine core can be reduced to form imidazolidines or other reduced derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazolidine core can yield imidazolidines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds include other furan, piperidine, and imidazolidine derivatives. What sets 2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate apart is its unique combination of these three moieties, which may confer unique properties and applications.
List of Similar Compounds
- Furan derivatives
- Piperidine derivatives
- Imidazolidine derivatives
Propriétés
Formule moléculaire |
C23H30N6O5 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[1-[2-[methyl-[5-(piperidin-1-ylmethyl)furan-2-yl]amino]ethyl]imidazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H26N6O.C4H4O4/c1-23(11-12-25-10-7-22-19(25)16(13-20)14-21)18-6-5-17(26-18)15-24-8-3-2-4-9-24;5-3(6)1-2-4(7)8/h5-6,22H,2-4,7-12,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
KIPTUGMVSSPDLD-WLHGVMLRSA-N |
SMILES isomérique |
CN(CCN1CCNC1=C(C#N)C#N)C2=CC=C(O2)CN3CCCCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(CCN1CCNC1=C(C#N)C#N)C2=CC=C(O2)CN3CCCCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



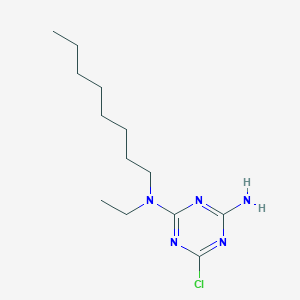
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
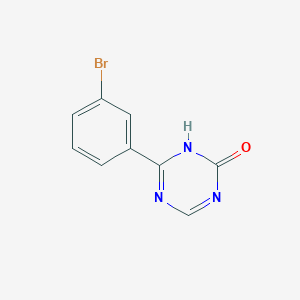
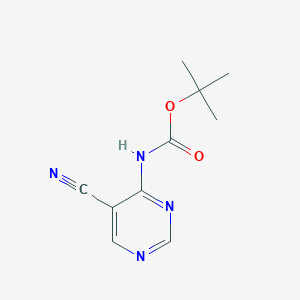
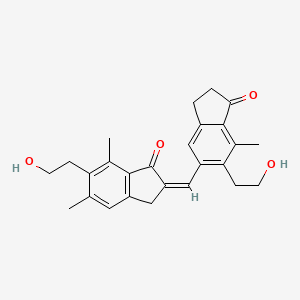

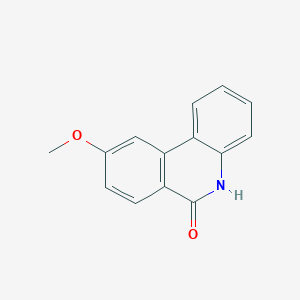

![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
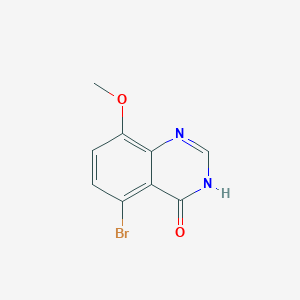
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
